![molecular formula C6H8ClNO B13455101 N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride](/img/structure/B13455101.png)
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{bicyclo[111]pentan-1-yl}carbamoyl chloride is an organic compound that features a unique bicyclo[111]pentane structure This structure is characterized by three interconnected cyclopropane rings, creating a highly strained and rigid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the efficient production of the desired compound.
Industrial Production Methods
Industrial production of this compound can be achieved through photoredox catalysis, which involves the use of light to drive the reaction. This method is advantageous as it does not require additional additives or catalysts, making it a cost-effective and environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The strained bicyclo[1.1.1]pentane core can undergo addition reactions, particularly with radicals or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under mild heating .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield an N-substituted carbamate, while reaction with an alcohol would produce an ester .
Aplicaciones Científicas De Investigación
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Mecanismo De Acción
The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride involves its ability to act as a bioisostere, replacing other functional groups in drug molecules. This replacement can enhance the pharmacokinetic properties of the drug, such as solubility and metabolic stability . The compound interacts with molecular targets through its rigid and strained bicyclo[1.1.1]pentane core, which can improve binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
Cubane: Another highly strained bicyclic compound, known for its use in materials science and drug discovery.
Higher Bicycloalkanes: Compounds with similar three-dimensional structures, used in various applications.
Uniqueness
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride is unique due to its ability to enhance the pharmacokinetic properties of drug candidates while maintaining or improving their biological activity. Its rigid and strained structure provides distinct advantages in terms of binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Propiedades
Fórmula molecular |
C6H8ClNO |
|---|---|
Peso molecular |
145.59 g/mol |
Nombre IUPAC |
N-(1-bicyclo[1.1.1]pentanyl)carbamoyl chloride |
InChI |
InChI=1S/C6H8ClNO/c7-5(9)8-6-1-4(2-6)3-6/h4H,1-3H2,(H,8,9) |
Clave InChI |
WIROMOAHFWCFFC-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)NC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


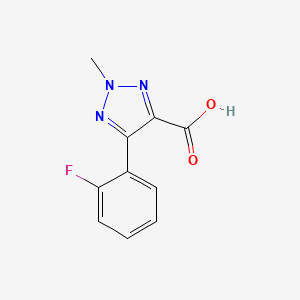

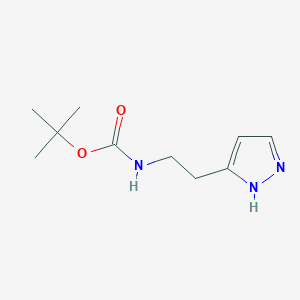
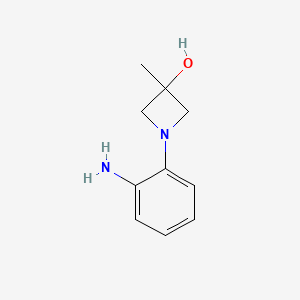
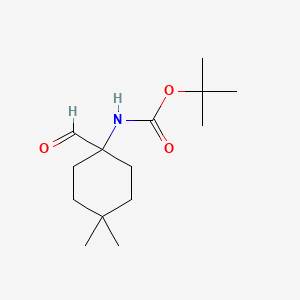

![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)

![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
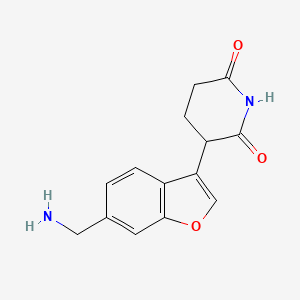
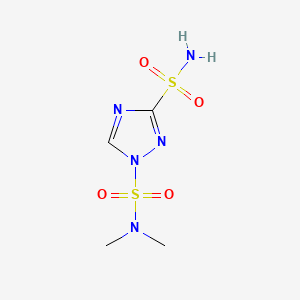
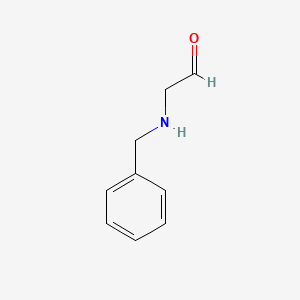
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)
